2-Amino-4,5-hexadienoic acid

Descripción general

Descripción

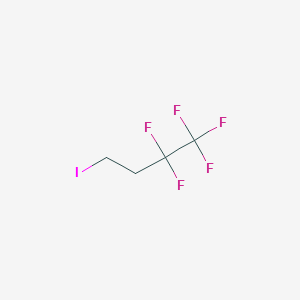

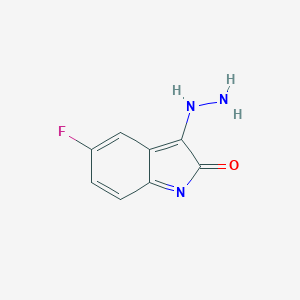

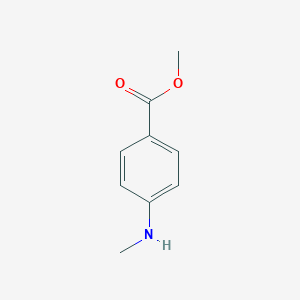

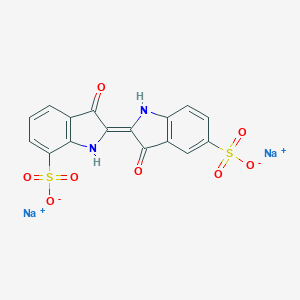

2-Amino-4,5-hexadienoic acid, also known as allenic norleucine, is a non-protein amino acid . It has a molecular formula of C6H9NO2 . This compound is found in certain species of the Amanita genus of mushrooms .

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-hexadienoic acid consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms . The average mass of the molecule is 127.141 Da, and the monoisotopic mass is 127.063332 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,5-hexadienoic acid include a density of 1.059g/cm3, a boiling point of 259.2ºC at 760mmHg, and a flash point of 110.6ºC .Aplicaciones Científicas De Investigación

Biochemical Studies in Fungi

2-Amino-4,5-hexadienoic acid has been identified in the fruiting bodies of fungi such as Amanita miculifera. It is part of a group of unusual amino acids isolated from this fungus and is involved in its biochemical pathways. A study conducted by Hatanaka et al. (1999) characterized this amino acid through methods like elementary analysis, NMR-spectra, and hydrogenation, suggesting its natural occurrence and potential biosynthetic routes in fungi (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).

Synthesis for Insecticidal Applications

Cameron and Khambay (1998) reported the first synthesis of (S)-2-amino-(Z)-3,5-hexadienoic acid, a derivative of 2-Amino-4,5-hexadienoic acid. This synthesis was particularly significant for developing insecticides, as this compound is a key component of an insecticidal dipeptide found in the Colorado Beetle (Cameron & Khambay, 1998).

Plant Biochemistry and Inhibition Studies

In the field of plant physiology, 4-Amino-5-hexynoic acid, closely related to 2-Amino-4,5-hexadienoic acid, has been studied for its inhibitory effects on phytochrome and chlorophyll synthesis in plants. Elich and Lagarias (1988) found that this compound can significantly reverse inhibition of phytochrome and chlorophyll accumulation in plants like oat and cucumber seedlings, indicating its potential use in plant biochemistry research (Elich & Lagarias, 1988).

Food Preservation Studies

Another application of a related compound, Sorbic acid (2,4-hexadienoic acid), has been in food preservation. Palleroni and Pritz (1960) studied its effectiveness against microorganisms and its safety as a dietary component, highlighting its role in the food industry (Palleroni & Pritz, 1960).

Pharmaceutical and Medicinal Chemistry

Markowska, Markowski, and Jarocka-Karpowicz (2021) discussed the importance of 6-aminohexanoic acid, a structurally similar compound, in pharmaceuticals and medicinal chemistry. This review emphasized its role in chemical synthesis of modified peptides and in the production of polyamide synthetic fibers, showcasing the diverse applications of amino acids in medical and industrial fields (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Safety And Hazards

Direcciones Futuras

The future research directions for 2-Amino-4,5-hexadienoic acid could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be conducted to fully understand its role in the toxicity of Amanita mushrooms and to develop potential treatments for mushroom poisoning .

Propiedades

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h3,5H,1,4,7H2,(H,8,9) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYLVPILJAHRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940215 | |

| Record name | 2-Aminohexa-4,5-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-hexadienoic acid | |

CAS RN |

18751-91-2 | |

| Record name | 2-Amino-4,5-hexadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018751912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohexa-4,5-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,5-HEXADIENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I6FTX863J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)